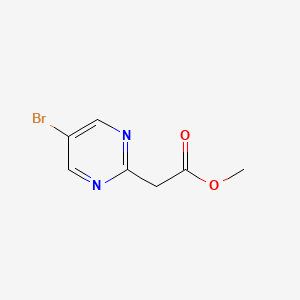

Methyl 2-(5-bromopyrimidin-2-YL)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-bromopyrimidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDVBXMTQIIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649129 | |

| Record name | Methyl (5-bromopyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948594-80-7 | |

| Record name | Methyl 5-bromo-2-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948594-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (5-bromopyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-bromopyrimidin-2-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-bromopyrimidin-2-YL)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine ring substituted with a bromine atom and a methyl acetate group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the ester group can be readily modified or hydrolyzed. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and informing the design of new synthetic routes and molecular entities. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural features, physical properties, and available analytical data.

Chemical Identity and Structure

Molecular Formula: C₇H₇BrN₂O₂[1]

Molecular Weight: 231.05 g/mol [2]

CAS Number: 948594-80-7[1]

IUPAC Name: this compound

The structure of this compound is characterized by a central pyrimidine ring. A bromine atom is attached at the 5-position, and a methyl acetate group is linked to the 2-position of the pyrimidine ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, certain properties for this specific molecule are based on predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [2] |

| Physical State | Colorless to light yellow liquid or solid | [2] |

| Boiling Point (Predicted) | 281.0 ± 20.0 °C | [2] |

| Density (Predicted) | 1.594 ± 0.06 g/cm³ | [2] |

| Solubility | Limited aqueous solubility; soluble in polar aprotic solvents like DMF and DMSO. | |

| pKa (Predicted) | -0.53 ± 0.22 | [2] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis has been described in the patent literature, providing a basis for its laboratory-scale preparation.

Synthetic Pathway

A documented synthesis of this compound involves the treatment of 1-tert-butyl 3-methyl 2-(5-bromopyrimidin-2-yl)malonate with trifluoroacetic acid. This reaction proceeds via the decarboxylation of the malonic ester derivative.

Caption: Synthetic scheme for this compound.

Experimental Protocol (Adapted from Patent Literature)

Materials:

-

1-tert-butyl 3-methyl 2-(5-bromopyrimidin-2-yl)malonate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-tert-butyl 3-methyl 2-(5-bromopyrimidin-2-yl)malonate in dichloromethane.

-

Cool the mixture to 0 °C.

-

Slowly add trifluoroacetic acid dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Add toluene to the residue and evaporate to dryness to remove residual TFA.

-

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of heptane/ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Note: This is a generalized procedure adapted from patent literature. Researchers should consult the original source for specific quantities and safety precautions.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. While experimental spectra for this specific compound are not widely available in the public domain, the following techniques are standard for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the pyrimidine protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A suitable reversed-phase method would typically be employed.

-

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC coupled with a suitable detector (e.g., FID or MS) can also be used for purity assessment.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly sealed container in a dry and well-ventilated place.[2]

Applications in Research and Development

The unique structural features of this compound make it a valuable starting material and intermediate in the synthesis of a variety of target molecules, particularly in the field of drug discovery. The presence of the bromine atom allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol, providing further avenues for molecular diversification. These transformations are fundamental in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development.

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. This technical guide has summarized its core physicochemical properties, provided insights into its synthesis and reactivity, and outlined standard analytical methods for its characterization. While there is a need for more publicly available experimental data, the information presented here serves as a valuable resource for researchers and scientists working with this compound, enabling its effective and safe utilization in the pursuit of new scientific discoveries and the development of novel therapeutics.

References

-

BIOFOUNT. (n.d.). methyl2-(5-bromopyrimidin-2-yl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2). Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 948594-80-7 | this compound | MFCD16987768. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(5-bromopyrimidin-2-yl)acetate: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-bromopyrimidin-2-yl)acetate is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, and the strategic placement of a bromine atom and a methyl acetate group provides versatile handles for further chemical modifications. This guide offers a comprehensive overview of the nomenclature, structure, chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the field of drug discovery and development. Understanding the characteristics of this molecule is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

Nomenclature and Structure

The systematic and unambiguous identification of a chemical entity is fundamental for scientific communication. This section details the nomenclature and structural features of this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 948594-80-7[1][2] |

| Molecular Formula | C₇H₇BrN₂O₂[1][2] |

| Molecular Weight | 231.05 g/mol [1] |

| InChI | InChI=1S/C7H7BrN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3[2] |

| SMILES | COC(=O)CC1=NC=C(C=N1)Br |

Structural Elucidation

The structure of this compound comprises a pyrimidine ring substituted at the 2- and 5-positions. The substituent at the 2-position is a methyl acetate group, while a bromine atom is attached to the 5-position.

***dot graph Structure { layout=neato; node [shape=plaintext]; edge [style=solid];

N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

C2_sub [label="C", pos="-2.6,1.5!"]; O1_sub [label="O", pos="-3.9,0.75!"]; O2_sub [label="O", pos="-2.6,2.75!"]; C_Me [label="C", pos="-5.2,1.5!"]; H1_C_Me [label="H", pos="-5.2,2.25!"]; H2_C_Me [label="H", pos="-5.9,1.0!"]; H3_C_Me [label="H", pos="-5.9,2.0!"]; H1_C2_sub [label="H", pos="-2.0,1.0!"]; H2_C2_sub [label="H", pos="-2.0,2.0!"];

Br [label="Br", pos="2.6,-1.5!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,1.25!"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- C2_sub; C2_sub -- O1_sub; C2_sub -- O2_sub [style=double]; O1_sub -- C_Me; C_Me -- H1_C_Me; C_Me -- H2_C_Me; C_Me -- H3_C_Me; C2_sub -- H1_C2_sub; C2_sub -- H2_C2_sub;

C5 -- Br; C4 -- H4; C6 -- H6; }

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a compound are crucial for its handling, characterization, and application in synthesis.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 281.0 ± 20.0 °C (Predicted) | [4] |

| Density | 1.594 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -0.53 ± 0.22 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Note: The boiling point, density, and pKa are predicted values and should be used as an estimation.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While a comprehensive set of experimentally-derived spectra for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the methyl acetate group. The two aromatic protons on the pyrimidine ring will likely appear as singlets or doublets in the downfield region (typically δ 8.0-9.0 ppm). The methylene protons of the acetate group would likely appear as a singlet around δ 3.5-4.5 ppm, and the methyl protons of the ester would be a singlet further upfield, around δ 3.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around δ 170 ppm). The carbons of the pyrimidine ring will appear in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the nitrogen atoms and the bromine substituent. The methylene and methyl carbons of the acetate group will appear in the upfield region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1740 cm⁻¹ will correspond to the C=O stretching of the ester group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Reactivity

The synthesis and reactivity of this compound are of central interest to synthetic and medicinal chemists.

Synthesis

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common approach for the synthesis of 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

Caption: A plausible synthetic workflow for this compound.

A potential synthetic strategy could involve the reaction of a suitable pyrimidine precursor, such as 2,5-dibromopyrimidine, with a source of the acetate moiety. This could be achieved through a metal-halogen exchange followed by quenching with an appropriate electrophile like methyl chloroformate or methyl cyanoformate. Another approach could involve the direct coupling of a 2-halopyrimidine with a malonate derivative followed by hydrolysis and decarboxylation.

Reactivity

The reactivity of this compound is dominated by the chemical properties of the bromopyrimidine core and the ester functionality.

-

Reactivity of the Bromine Substituent: The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for various cross-coupling reactions. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. The position of the halogen on the pyrimidine ring also plays a crucial role, with the general order of reactivity being C4(6) > C2 > C5. This makes the bromine at the C5 position amenable to functionalization via reactions like:

-

Suzuki-Miyaura Coupling: for the formation of C-C bonds with boronic acids.

-

Sonogashira Coupling: for the formation of C-C triple bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.

-

Heck Coupling: for the formation of C-C double bonds with alkenes.

-

-

Reactivity of the Acetate Group: The ester group can undergo typical ester reactions such as:

-

Hydrolysis: to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

-

Reduction: to the corresponding alcohol.

-

Transesterification: with other alcohols.

-

-

Nucleophilic Aromatic Substitution (SNAr): While the C5-Br bond is less activated towards SNAr compared to halogens at the C2, C4, or C6 positions, under forcing conditions or with highly nucleophilic reagents, substitution of the bromine atom may be possible.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. This compound serves as a valuable intermediate in the synthesis of such molecules, particularly in the development of kinase inhibitors.

The bromine atom allows for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, which is a common strategy for exploring the structure-activity relationships (SAR) of kinase inhibitors that bind to the ATP pocket. The methyl acetate group can be elaborated into other functional groups or serve as a key pharmacophoric element.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, the use of bromopyrimidine intermediates is widespread. For instance, various patented series of kinase inhibitors utilize substituted pyrimidines, where a bromine atom serves as a key point for diversification.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure, characterized by a versatile brominated pyrimidine core and a modifiable methyl acetate side chain, offers medicinal chemists a powerful tool for the construction of novel drug candidates. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for leveraging its full potential in the rational design and development of the next generation of therapeutics. Further disclosure of detailed experimental data, including spectroscopic and crystallographic information, would be highly beneficial to the scientific community to facilitate its broader application.

References

-

BIOFOUNT. 948594-80-7|methyl2-(5-bromopyrimidin-2-yl)acetate. [Link]

-

Hoffman Fine Chemicals. CAS RN 948594-80-7 | this compound | MFCD16987768. [Link]

-

PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Link]

-

PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. [Link]

-

The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

Sources

Navigating the Spectroscopic Landscape of Methyl 2-(5-bromopyrimidin-2-YL)acetate: A Predictive and Comparative Guide

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the spectral data for Methyl 2-(5-bromopyrimidin-2-YL)acetate. In the absence of publicly available experimental spectra for this specific compound, this guide leverages advanced predictive methodologies to forecast its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral characteristics. To provide a robust analytical framework, a comparative analysis with the closely related isomer, Methyl 2-(5-bromopyridin-2-yl)acetate, is also presented, offering valuable insights into the influence of the pyrimidine versus the pyridine core on the spectral landscape.

Introduction

This compound (C₇H₇BrN₂O₂) is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of therapeutic agents. The bromine substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. Accurate characterization of this intermediate is a critical step in ensuring the integrity of the final drug candidates. This guide provides a detailed roadmap for understanding its structural features through a multi-pronged spectroscopic approach.

Molecular Structure and Isomeric Comparison

The core of this guide focuses on the predicted spectral data for this compound. To enhance the educational value and provide a practical context, we will draw comparisons with its pyridine analogue, Methyl 2-(5-bromopyridin-2-yl)acetate. The key structural difference is the presence of a second nitrogen atom in the pyrimidine ring, which significantly influences the electronic environment and, consequently, the spectral output.

Caption: Molecular structures of this compound and its pyridine isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrimidine ring protons, the methylene protons, and the methyl protons of the ester group.

Experimental Protocol (Predicted Data Acquisition): Predicted ¹H NMR spectra can be generated using various software packages that employ algorithms based on empirical data, density functional theory (DFT), or machine learning. For this guide, predictions were generated using a machine learning-based approach.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | Singlet | 2H | H-4, H-6 |

| ~4.00 | Singlet | 2H | -CH₂- |

| ~3.80 | Singlet | 3H | -OCH₃ |

Interpretation and Causality:

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the symmetry of the molecule. The presence of two electronegative nitrogen atoms in the ring is expected to significantly deshield these protons, pushing their chemical shift downfield to around 8.90 ppm. This is a key distinguishing feature compared to the pyridine analogue.

-

Methylene Protons (-CH₂-): The methylene protons adjacent to the pyrimidine ring and the carbonyl group are expected to resonate at approximately 4.00 ppm. Their position is influenced by the electron-withdrawing effects of both neighboring groups.

-

Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively shielded environment and are predicted to appear as a sharp singlet at around 3.80 ppm.

Comparative Analysis with Methyl 2-(5-bromopyridin-2-yl)acetate: In the pyridine isomer, the aromatic protons are not equivalent and would exhibit a more complex splitting pattern (doublets and a doublet of doublets). The chemical shifts of the pyridine protons would generally be upfield compared to the pyrimidine protons due to the presence of only one nitrogen atom in the ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (Predicted Data Acquisition): Similar to ¹H NMR, ¹³C NMR spectra can be predicted using computational methods. Online databases and software often provide reliable predictions based on large datasets of experimental values.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~165 | C-2 (pyrimidine) |

| ~160 | C-4, C-6 (pyrimidine) |

| ~120 | C-5 (pyrimidine) |

| ~53 | -OCH₃ |

| ~45 | -CH₂- |

Interpretation and Causality:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon atom, with a predicted chemical shift around 170 ppm.

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring show distinct chemical shifts. C-2, being situated between two nitrogen atoms, is significantly deshielded. C-4 and C-6 are also deshielded due to the adjacent nitrogen. The carbon atom bearing the bromine (C-5) is expected to be influenced by the halogen's electronegativity and is predicted around 120 ppm.

-

Aliphatic Carbons: The methyl and methylene carbons are found in the upfield region of the spectrum, as is typical for sp³-hybridized carbons.

Caption: A generalized workflow for the prediction of NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: A standard protocol would involve electron ionization (EI) or electrospray ionization (ESI) to generate ions, followed by analysis using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of almost equal intensity, M⁺ and (M+2)⁺, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. For this compound (C₇H₇BrN₂O₂), the monoisotopic mass is approximately 230.97 u.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at [M-59]⁺.

-

Cleavage of the C-C bond between the methylene group and the pyrimidine ring.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a thin film or a KBr pellet.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3150 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1735-1750 | C=O stretch (ester) |

| ~1550-1600 | C=N and C=C stretch (pyrimidine ring) |

| ~1000-1250 | C-O stretch (ester) |

| ~500-600 | C-Br stretch |

Interpretation: The IR spectrum is expected to be dominated by a strong absorption band for the ester carbonyl group. The presence of the pyrimidine ring will be indicated by characteristic stretching vibrations in the 1550-1600 cm⁻¹ region. The C-H stretches for both aromatic and aliphatic protons will also be visible.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, researchers can gain a solid foundation for the structural verification of this important synthetic intermediate. The comparative analysis with its pyridine analogue underscores the subtle yet significant electronic effects that govern spectral properties. As experimental data for this compound becomes available, this guide can serve as a valuable reference for its interpretation and validation.

References

-

NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Methyl 2-(5-bromopyrimidin-2-YL)acetate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-(5-bromopyrimidin-2-YL)acetate: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers and professionals in drug development. We will delve into its core physicochemical properties, explore its synthetic pathways with mechanistic insights, and illuminate its strategic applications in modern medicinal chemistry.

Core Physicochemical Properties

This compound is a substituted pyrimidine derivative valued for its specific arrangement of functional groups, which are amenable to a variety of chemical transformations. The presence of a bromine atom on the pyrimidine ring and an ester side chain makes it a versatile intermediate in the synthesis of more complex molecules.

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, characterization, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2][3] |

| Molecular Weight | 231.05 g/mol | [1][2][3] |

| CAS Number | 948594-80-7 | [1][2] |

| Appearance | Colorless to light yellow Liquid | [2] |

| Boiling Point (Predicted) | 281.0 ± 20.0 °C | [2] |

| Density (Predicted) | 1.594 ± 0.06 g/cm³ | [2] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms, making the 2-position susceptible to nucleophilic attack.

A common and efficient precursor for this synthesis is 2-chloro-5-bromopyrimidine. The chloro-substituent at the 2-position serves as an effective leaving group. The nucleophile is the enolate of methyl acetate, generated in situ using a strong base.

Experimental Rationale:

-

Choice of Precursor: 2-Chloro-5-bromopyrimidine is chosen for its commercial availability and the high reactivity of the C2-chlorine atom as a leaving group in SNAr reactions.

-

Generation of Nucleophile: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to deprotonate the α-carbon of methyl acetate, forming the reactive enolate. This step must be conducted under anhydrous conditions to prevent quenching of the base and enolate.

-

Reaction Conditions: The reaction is typically run in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to solubilize the reactants and facilitate the ionic mechanism. Low temperatures are initially used for the enolate formation to prevent side reactions, followed by warming to allow the substitution to proceed.

Below is a diagram illustrating the logical workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold in drug discovery. Its structure contains two key handles for molecular elaboration:

-

The Bromine Atom: This is the primary site for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the pyrimidine ring serves as an excellent handle for reactions such as:

-

Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To install amine functionalities.

-

Sonogashira Coupling: To form carbon-carbon triple bonds. This functional handle is critical for exploring the structure-activity relationship (SAR) of a lead compound by enabling rapid diversification of the pyrimidine core. For instance, palladium-catalyzed coupling with various boronic acids can yield biaryl derivatives, a common motif in kinase inhibitors[4].

-

-

The Methyl Acetate Side Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a ubiquitous linkage in pharmaceuticals. Alternatively, the α-carbon can be further functionalized.

The logical flow from this building block to a potential drug candidate is outlined below.

Caption: Drug discovery workflow utilizing the subject building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of this compound, the following section provides an authoritative, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize Methyl 2-(5-(4-methoxyphenyl)pyrimidin-2-yl)acetate.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed dioxane/water solvent mixture via syringe.

-

Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, thereby preventing the reaction from proceeding.

-

-

Reaction: Heat the mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Trustworthiness: The reaction is monitored to ensure the consumption of the starting material. This self-validating step prevents premature workup and ensures the reaction has gone to completion.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the synthesis of novel compounds for drug discovery. Its well-defined points of functionalization—the bromine atom for cross-coupling and the ester for side-chain modification—provide researchers with a reliable and versatile platform for library synthesis and lead optimization. Understanding the properties and reactivity of this molecule is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 . PubChem. [Link]

-

methyl2-(5-bromopyrimidin-2-yl)acetate . BIOFOUNT. [Link]

-

Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2) . PubChemLite. [Link]

-

CAS RN 948594-80-7 | this compound . Boron Molecular. [Link]

- Preparation method of 2-methyl-5-bromopyrimidine.

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction . MDPI. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]

-

Applications of high-throughput ADME in drug discovery . PubMed. [Link]

Sources

- 1. 948594-80-7|methyl2-(5-bromopyrimidin-2-yl)acetate|methyl2-(5-bromopyrimidin-2-yl)acetate|-范德生物科技公司 [bio-fount.com]

- 2. This compound CAS#: 948594-80-7 [m.chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate (1289097-37-5) for sale [vulcanchem.com]

Commercial availability of Methyl 2-(5-bromopyrimidin-2-YL)acetate

An In-depth Technical Guide to Methyl 2-(5-bromopyrimidin-2-YL)acetate: Commercial Availability, Synthesis, and Application in Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It goes beyond a simple cataloging of properties to provide actionable insights into its procurement, synthesis, and strategic application in modern synthetic chemistry, with a particular focus on its role as a versatile building block in the creation of novel therapeutics.

Introduction and Strategic Importance

This compound (CAS No. 948594-80-7) is a key heterocyclic building block in medicinal chemistry.[1] Its structure is notable for two key reactive handles: the bromine atom at the 5-position of the pyrimidine ring and the methyl ester functionality. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets.

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups.[2] This makes it an ideal substrate for library synthesis and late-stage functionalization in drug discovery programs. The ester group, meanwhile, can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another vector for molecular elaboration and property modulation.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for its effective use and safe handling.

| Property | Value | Source |

| CAS Number | 948594-80-7 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | Colorless to light yellow Liquid | |

| Boiling Point | 281.0±20.0 °C (Predicted) | |

| Density | 1.594±0.06 g/cm³ (Predicted) | |

| Storage | Sealed in dry, Room Temperature or -4°C for short term, -20°C for long term. |

Safety and Handling: As with any brominated organic compound, appropriate personal protective equipment (PPE) is mandatory.

-

Personal Protection: Wear protective glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Stability: The compound is generally stable under recommended storage conditions but may be sensitive to strong acids, bases, and oxidizing agents. Store in a tightly sealed container under an inert atmosphere if possible.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is crucial to consider purity, available quantities, and lead times. Below is a summary of representative commercial suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| BIOFOUNT | 948594-80-7 | Not Specified | Inquire |

| Acmec Biochemical | M13550 | Not Specified | Inquire |

| Laibo Chem | Not Specified | Not Specified | 1g |

| ChemScene | CS-0889678 (related) | ≥98% | Inquire |

| BLDpharm | 1171919-13-3 (related) | Not Specified | Inquire |

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Purity and availability should always be confirmed with the supplier prior to ordering.

Synthetic Pathways: A Brief Overview

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common synthetic route involves the construction of the substituted pyrimidine ring followed by the introduction of the acetate side chain. A plausible, though generalized, pathway could involve the reaction of a suitably protected or activated 2-halopyrimidine with a methyl acetate enolate or a related C2-nucleophile.

A related patent for 2-methyl-5-bromopyrimidine highlights a strategy involving the diazotization of 2-amino-5-bromopyrimidine followed by a substitution reaction, which illustrates a common method for functionalizing pyrimidine rings.[3] The choice of route impacts yield, cost, and the impurity profile, which are critical considerations for scaling up syntheses in a drug development context.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in drug discovery is its role as an electrophile in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, which is the crucial first step in many coupling cycles.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming aryl-aryl or aryl-heteroaryl bonds. It involves the coupling of the bromopyrimidine with a boronic acid or ester.

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic choice, while more advanced catalysts like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., SPhos, XPhos) are often used to improve reaction efficiency, broaden substrate scope, and lower catalyst loading.[2][5] The ligand's role is to stabilize the palladium center and facilitate the reductive elimination step.

-

Base: A base is essential to activate the boronic acid via the formation of a more nucleophilic boronate species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[2] The choice of base can dramatically affect the reaction outcome, with K₃PO₄ often being a good starting point for challenging substrates.

-

Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is needed. Mixtures of an organic solvent like 1,4-dioxane, toluene, or DMF with water are standard.[2] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Workflow for a Typical Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for similar brominated heterocycles.[2][5]

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion (typically when starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other Important Coupling Reactions

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling the bromopyrimidine with various amines is a powerful tool for accessing aniline and related derivatives. This reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP), and a strong base like sodium tert-butoxide (NaOtBu).[2]

-

Sonogashira Coupling: To install alkyne functionalities, the Sonogashira coupling is employed. This reaction uses a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (Et₃N).[5]

Conclusion

This compound is a high-value, commercially available building block that serves as a linchpin in the synthesis of complex molecules for drug discovery. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for predictable and robust diversification of the pyrimidine scaffold. By understanding its properties, sourcing, and the mechanistic underpinnings of its key reactions, researchers can effectively leverage this reagent to accelerate the discovery of novel chemical entities with therapeutic potential.

References

-

BIOFOUNT. methyl2-(5-bromopyrimidin-2-yl)acetate. [Online] Available at: [Link]

-

Orion Cientific. this compound, Package: 1g, Laibo Chem. [Online] Available at: [Link]

-

Amazon. this compound, min 97%, 10 grams. [Online] Available at: [Link]

-

PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. [Online] Available at: [Link]

-

PubChemLite. Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2). [Online] Available at: [Link]

- Google Patents.CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

-

Acmec Biochemical. 948594-80-7[this compound-]. [Online] Available at: [Link]

Sources

Methyl 2-(5-bromopyrimidin-2-YL)acetate: A Linchpin Intermediate in Modern Kinase Inhibitor Drug Discovery

Abstract

Methyl 2-(5-bromopyrimidin-2-YL)acetate has emerged as a critical and versatile building block in medicinal chemistry, particularly in the rapid development of targeted therapeutics. Its intrinsic chemical functionalities—a reactive bromine atom poised for cross-coupling reactions and an ester group amenable to various modifications—render it an ideal scaffold for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the compound's primary application as a core intermediate in the synthesis of potent and selective kinase inhibitors. We will explore its role in the development of therapeutics targeting key enzymes such as Polo-like kinase 1 (PLK1) and Janus kinase (JAK)/Tyrosine kinase 2 (TYK2), which are implicated in oncology and autoimmune diseases, respectively. This guide will detail the strategic synthetic transformations, present exemplary protocols, and elucidate the structure-activity relationships that underscore the compound's significance for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom and a methyl acetate group. These features are pivotal to its synthetic utility.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 948594-80-7 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

| Solubility | Readily soluble in polar aprotic solvents (e.g., DMF, DMSO) | [3] |

The Strategic Importance in Kinase Inhibitor Synthesis

The pyrimidine core of this compound is a well-established "hinge-binding" motif in kinase inhibitors. This structural element mimics the adenine ring of ATP, allowing the inhibitor molecule to anchor into the ATP-binding pocket of a target kinase, thereby blocking its catalytic activity. The two primary reactive handles on the molecule offer a robust platform for diversification and optimization of drug candidates.

-

The 5-bromo Position: This site is predominantly used for introducing larger, often aromatic or heteroaromatic, substituents via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of the solvent-exposed region of the kinase, enabling the fine-tuning of potency and selectivity.

-

The Methyl Acetate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation. This allows for the introduction of various side chains that can interact with other regions of the target protein or improve the compound's pharmacokinetic properties.

Application in Polo-like Kinase 1 (PLK1) Inhibitor Development

Background: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[4] Its overexpression is a hallmark of a wide range of human cancers, making it an attractive target for anticancer drug development.[4][5] Inhibiting PLK1 can induce mitotic arrest and apoptosis in cancer cells.[6]

Synthetic Utility: this compound is a key starting material for a class of potent dihydropteridinone-based PLK1 inhibitors, such as BI 2536 and Volasertib (BI 6727).[7][8] The synthesis leverages the pyrimidine core as the central scaffold.

Exemplary Synthetic Protocol: Synthesis of a PLK1 Inhibitor Intermediate

This protocol outlines a generalized, two-step procedure representative of the initial stages of synthesizing a PLK1 inhibitor, starting from this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Objective: To install an aryl or heteroaryl group at the 5-position of the pyrimidine ring.

-

Materials:

-

This compound (1.0 eq)

-

Desired Aryl/Heteroaryl Boronic Acid or Ester (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

-

Procedure:

-

To a reaction vessel, add this compound, the boronic acid derivative, and the base.

-

Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 5-aryl-pyrimidin-2-yl acetate intermediate.

-

Step 2: Ester Hydrolysis

-

Objective: To convert the methyl ester to a carboxylic acid for subsequent amide coupling.

-

Materials:

-

5-Aryl-pyrimidin-2-yl acetate intermediate (1.0 eq)

-

Base (e.g., Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), 1.5-2.0 eq)

-

Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)

-

-

Procedure:

-

Dissolve the ester intermediate in the THF/Water solvent system.

-

Add the aqueous solution of the base (LiOH or NaOH) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully acidify the reaction mixture to a pH of ~3-4 with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

-

Application in JAK/TYK2 Inhibitor Development

Background: The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2), are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors involved in immunity and inflammation.[9] Dysregulation of these pathways is central to many autoimmune diseases, such as psoriasis and rheumatoid arthritis. Selective inhibition of specific JAK family members, particularly TYK2, is a promising therapeutic strategy to treat these conditions with potentially fewer side effects than broader-spectrum JAK inhibitors.[9][10][11]

Synthetic Utility: The pyrimidine scaffold derived from this compound is instrumental in the design of selective TYK2 inhibitors. For example, it serves as a core fragment in the synthesis of compounds analogous to the clinical candidate BMS-986165. The strategy often involves building complexity from the pyrimidine core to achieve high selectivity by targeting the regulatory pseudokinase (JH2) domain of TYK2, a unique approach that offers greater selectivity over other JAK family members.[9][11]

The synthetic routes often parallel those for PLK1 inhibitors, utilizing cross-coupling at the 5-bromo position and amide bond formation from the acetate moiety to build the final, complex molecule.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a validated and highly valuable starting material in the drug discovery cascade. Its pre-configured pyrimidine core and orthogonal reactive sites provide a reliable and efficient entry point for the synthesis of sophisticated kinase inhibitors. The successful application of this intermediate in the development of clinical candidates for both cancer and autoimmune diseases highlights its strategic importance. As the demand for highly selective and potent kinase inhibitors continues to grow, the utility of versatile and well-characterized building blocks like this compound will undoubtedly expand, solidifying its role as a cornerstone of modern medicinal chemistry.

References

- Vulcanchem. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate.

- ChemicalBook. This compound.

- PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate.

- Google Patents. Preparation method of 2-methyl-5-bromopyrimidine.

- BlD Pharmatech. This compound.

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. Method for preparing 5-bromo-2-methylpyridine.

- MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.

- Hindawi. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.

- PubMed. Plk1-targeted small molecule inhibitors: molecular basis for their potency and specificity.

- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications.

- NIH. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.

- PubMed. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition.

- NIH. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model.

- Google Patents. Salts and crystalline forms of an apoptosis-inducing agent.

- ChemScene. Methyl 2-(5-bromo-2-methylpyridin-3-yl)acetate.

- Biosynth. Methyl 2-(5-bromopyridin-3-yl)acetate.

- Acmec Biochemical. This compound.

- PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate.

- Google Patents. TYK2 inhibitor synthesis and intermediate thereof.

- NIH. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis.

- Sigma-Aldrich. Methyl 2-(4-bromopyridin-2-yl)acetate.

- PubMed. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold.

- NIH. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases.

- PubMed. PLK1 inhibitors: setting the mitotic death trap.

- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.

- PubMed Central. JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. This compound CAS#: 948594-80-7 [m.chemicalbook.com]

- 3. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate (1289097-37-5) for sale [vulcanchem.com]

- 4. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plk1-targeted small molecule inhibitors: molecular basis for their potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PLK1 inhibitors: setting the mitotic death trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]

- 11. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Pyrimidine Derivatives: From Core Synthesis to Advanced Functionalization

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Enduring Legacy and Modern Renaissance of a Privileged Scaffold

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the world of organic and medicinal chemistry. Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—cements its biological relevance, making it a "privileged scaffold" in the design of therapeutic agents that can seamlessly interact with the machinery of life.[1] From foundational anticancer drugs like 5-fluorouracil to modern targeted therapies, the pyrimidine motif is a recurring theme in the symphony of drug discovery.[1]

This guide is crafted not as a mere academic review, but as a practical, in-depth resource for the bench chemist, the process scientist, and the drug development professional. It is born from the philosophy that true expertise lies not just in knowing how to perform a reaction, but in understanding why specific conditions are chosen, what mechanistic nuances drive the outcome, and how to troubleshoot the inevitable challenges. We will journey from the classic, time-tested methods of pyrimidine ring construction to the sophisticated, modern techniques of late-stage functionalization, all while maintaining a steadfast focus on scientific integrity, reproducibility, and practical application.

I. Constructing the Core: Foundational Strategies for Pyrimidine Ring Synthesis

The art of pyrimidine synthesis begins with the construction of the core ring system. The choice of method is dictated by the desired substitution pattern, available starting materials, and scalability. Here, we dissect two cornerstone approaches: the classic Biginelli condensation and the versatile Pinner synthesis.

A. The Biginelli Reaction: A Robust Three-Component Condensation

First reported in 1891 by Italian chemist Pietro Biginelli, this multicomponent reaction (MCR) remains a remarkably efficient and straightforward method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] Its enduring appeal lies in its operational simplicity—a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][3]

Causality Behind the Choice: The Biginelli reaction is often the go-to method for generating DHPMs due to its high atom economy and the ready availability of the starting materials. The products are of significant pharmacological interest, known to act as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[3]

Mechanistic Insights: The reaction proceeds via an acid-catalyzed mechanism. The rate-determining step is believed to be the initial aldol condensation between the aldehyde and the β-ketoester, forming an iminium intermediate. This is followed by nucleophilic attack of urea and subsequent cyclization and dehydration to yield the DHPM product.[3]

Experimental Protocol: Optimized Synthesis of Monastrol via Biginelli Reaction

This protocol describes a solvent-free, efficient synthesis of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, highlighting a modern, optimized approach to the classic Biginelli reaction.

Materials:

-

3-Hydroxybenzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Thiourea (1.5 mmol)

-

Benzyltriethylammonium chloride (0.1 mmol)

Procedure:

-

In a 25 mL round-bottom flask, combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and benzyltriethylammonium chloride.

-

Heat the reaction mixture at 100°C with stirring for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to the flask and stir until a solid precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure Monastrol.

Comparative Analysis of Biginelli Reaction Conditions:

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| HCl | Ethanol | Reflux | ~20 h | Low-Moderate | [4] |

| Benzyltriethylammonium chloride | Solvent-free | 100 | 30-45 min | >85 | [5] |

| Dicalcium Phosphate Dihydrate | Ethanol | Reflux | Varies | Good-Excellent | [6][7] |

| Ferric Nitrate | Solvent-free (Grinding) | Room Temp | Varies | High | [8] |

| WSi/A15 | Solvent-free | 92 | Varies | High | [3] |

II. Advanced Functionalization: Decorating the Pyrimidine Scaffold

Once the pyrimidine core is assembled, the true power of this scaffold is unlocked through selective functionalization. Modern cross-coupling reactions have revolutionized the ability to install a diverse array of substituents, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.

A. Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For pyrimidine chemistry, the Suzuki-Miyaura, Sonogashira, and direct C-H arylation reactions are particularly powerful.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a highly versatile and functional-group-tolerant method for creating C-C bonds. In pyrimidine synthesis, it is frequently used to introduce aryl or heteroaryl substituents.

Causality Behind the Choice: This reaction is favored for its mild conditions, the commercial availability of a vast library of boronic acids, and the generally high yields. The reactivity of halopyrimidines in Suzuki coupling typically follows the order I > Br > Cl, which allows for selective and sequential couplings on polyhalogenated pyrimidines.[9]

Mechanistic Insights: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, and the Pd(0) catalyst is regenerated.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol provides a rapid and efficient method for the regioselective arylation of 2,4-dichloropyrimidine at the more reactive C4 position.

Materials:

-

2,4-Dichloropyrimidine (0.5 mmol)

-

Arylboronic acid (0.5 mmol)

-

Potassium carbonate (K₂CO₃) (1.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)

-

1,4-Dioxane (4 mL)

-

Water (2 mL)

Procedure:

-

In a microwave reaction vial, combine 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Add a degassed mixture of 1,4-dioxane and water.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 100°C for 15 minutes.

-

After cooling, dilute the mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[10]

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. It is the premier method for synthesizing alkynylpyrimidines, which are valuable intermediates and possess interesting biological activities.

Causality Behind the Choice: This reaction is highly efficient and proceeds under mild conditions, often at room temperature.[11] The introduction of a rigid alkyne linker can be a powerful strategy in drug design for probing binding pockets and optimizing ligand-receptor interactions.

Mechanistic Insights: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle, similar to that of the Suzuki coupling, and a copper cycle. The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-pyrimidine intermediate.[12][13]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Halopyrimidine

Materials:

-

Halopyrimidine (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., triethylamine, 2-3 equiv)

-

Degassed solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, and CuI.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, perform an aqueous workup and purify the crude product by column chromatography.[10]

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to creating new bonds. Instead of pre-functionalizing the pyrimidine with a halide or organometallic group, this method directly activates a C-H bond for coupling.

Causality Behind the Choice: C-H activation streamlines synthetic routes, reduces waste, and allows for the functionalization of positions that might be difficult to access through traditional methods. This is particularly valuable for late-stage functionalization in drug discovery programs.[14]

Mechanistic Insights: Palladium-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) pathway.[15] A directing group on the substrate can coordinate to the palladium catalyst, positioning it to selectively activate a specific C-H bond.

Diagram: General Workflow for Parallel Synthesis

Caption: A streamlined workflow for the parallel synthesis of a pyrimidine library.

III. Application in Drug Discovery: Case Studies of Pyrimidine-Based Therapeutics

The synthetic methodologies discussed are not merely academic exercises; they are the tools used to construct life-changing medicines. Let us examine the synthesis of key pyrimidine-containing drugs to see these principles in action.

A. Imatinib (Gleevec): A Revolution in Cancer Therapy

Imatinib, a tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML).[12] Its synthesis relies on the construction of a core N-phenyl-2-pyrimidineamine scaffold.

A common synthetic approach involves the condensation of a guanidine derivative with a β-ketoester to form the pyrimidine core. This is followed by a series of coupling and functional group manipulation steps to append the necessary side chains.[12][13] An optimized synthesis of a key imatinib intermediate, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, utilizes a copper-catalyzed N-arylation, avoiding more expensive palladium catalysts.

B. Rosuvastatin (Crestor): A Blockbuster Statin

Rosuvastatin is a potent HMG-CoA reductase inhibitor used to treat high cholesterol. A key intermediate in its synthesis is a functionalized pyrimidine carbaldehyde. Efficient synthetic routes to this intermediate have been developed that avoid harsh conditions and expensive metal catalysts, highlighting the continuous drive for process optimization in pharmaceutical manufacturing.

Biological Activity of Selected Pyrimidine Derivatives:

The following table presents the in vitro antiproliferative activities (IC₅₀ values) of some synthesized pyrimidine derivatives against various cancer cell lines, demonstrating the potent biological effects of this scaffold.

| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | Reference |

| 4g | 5.1 ± 1.14 | 5.02 ± 1.19 | 6.6 ± 1.40 | [4] |

| 4f | 8.3 ± 1.25 | 8.9 ± 1.33 | 9.2 ± 1.51 | [4] |

| 4h | 7.9 ± 1.21 | 8.1 ± 1.28 | 8.8 ± 1.45 | [4] |

| Compound 1 | 39 | - | - |

IV. Conclusion and Future Outlook

The chemistry of pyrimidine derivatives is a vibrant and continually evolving field. While classic reactions like the Biginelli condensation remain mainstays for core synthesis, modern methodologies such as direct C-H functionalization are opening new avenues for rapid and efficient diversification. The ability to strategically and selectively modify the pyrimidine scaffold is central to its enduring success in drug discovery.

For the modern researcher, a deep understanding of the underlying mechanisms and a willingness to explore and optimize both new and established protocols are paramount. The pyrimidine ring, in all its elegant simplicity, will undoubtedly continue to be a source of novel and impactful discoveries in science and medicine for the foreseeable future.

References

-

Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Chemical Biology, 2025. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. ResearchGate. [Link]

-

Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Authorea Preprints. [Link]

-

Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]

-

Optimization of the enantioselective Biginelli reaction conditions a. ResearchGate. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. [Link]

-

A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. SciELO México. [Link]

-

Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]

-

Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. [Link]

-

Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Royal Society of Chemistry. [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. [Link]

-

The Sonogashira coupling reaction mechanism. ResearchGate. [Link]

-

Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides. PubMed. [Link]

-

Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. PubMed. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. [Link]

-